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Compound of Interest
3-

Compound Name: (Dimethoxyphosphoryl)propanoic
acid

CAS No.: 30337-09-8

Cat. No.: B1597173

Get Quote

Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid (CAS: 3699-76-7) is a bifunctional molecule

containing a carboxylic acid and a dimethyl phosphonate ester. It serves as a critical building
block in the synthesis of phosphonate-based peptidomimetics and as a linker in antibody-drug
conjugates (ADCs).

Unlike its hydrolyzed analog (3-phosphonopropanoic acid), this molecule is a monobasic acid.
Its acidity is defined solely by the carboxylic acid moiety, which is modulated by the electron-
withdrawing nature of the

-phosphonate group. This guide provides predicted pKa values derived from Hammett/Taft
relationships, experimental determination protocols, and structural insights for drug
development applications.

Chemical Structure & Electronic Properties[1]
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The molecule consists of a propanoic acid backbone substituted at the 3-position (beta-carbon)
with a dimethoxyphosphoryl group.

IUPAC Name: 3-(Dimethoxyphosphoryl)propanoic acid

Molecular Formula:

Molecular Weight: 182.11 g/mol

Key Functional Groups:
o Carboxylic Acid (

): The proton donor.[1]

o Phosphonate Ester (

): A neutral, polar, electron-withdrawing group.

Inductive Effects on Acidity

The acidity of the carboxyl group is influenced by the inductive effect (

) of the phosphonate ester. The phosphorus atom, bonded to an oxygen double bond and two
methoxy groups, creates a partial positive charge that pulls electron density through the sigma
bond framework.

The effect is attenuated by the two methylene (

) spacers, resulting in a modest increase in acidity compared to unsubstituted propanoic acid.
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Figure 1: Inductive stabilization of the conjugate base by the beta-phosphonate group.
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pKa Values: Predicted & Comparative Analysis
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As direct experimental literature values for this specific ester are rare, the pKa is derived using
Taft Linear Free Energy Relationships (LFER) and comparison with structurally validated
analogs.

Calculated pKa

Using the Taft equation

o Reference (

): Propanoic acid (

).
e Substituent Constant (

): The Taft

for the

group is approximately 0.42.
e Reaction Constant (

): For

-substituted carboxylic acids, the sensitivity factor is attenuated (approx. 0.35).[2]

Comparative Acidity Table
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Ka
Compound Structure s . Electronic Effect
(Experimental/Calc)

Propanoic Acid 4.87 (Exp) Reference
3-Cyanopropanoic
) 4.44 (Exp) Strong EWG (Cyano)
Acid
3-
) Moderate EWG
(Dimethoxyphosphoryl 4.6 £ 0.1 (Calc)
) ) (Phosphonate)
)propanoic acid
3-Chloropropanoic Strong EWG
) 3.98 (Exp)
Acid (Halogen)
3- o
) 2.2 (P-OH), 4.8 Free phosphonic acid
Phosphonopropanoic o o
o (COOH)* is highly acidic
ci

*Note: For the free acid, the highly acidic phosphonic group ionizes first, affecting the apparent
pKa of the carboxyl group via electrostatic effects.

Experimental Determination Protocol

For researchers requiring precise validation, the following Potentiometric Titration protocol is
the gold standard for this compound.

Method: Potentiometric Titration

Objective: Determine the thermodynamic pKa at 25°C.

Reagents:

e Analyte: ~10 mg 3-(Dimethoxyphosphoryl)propanoic acid (High Purity >98%).
e Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

e Solvent: Degassed HPLC-grade water (or 0.15 M KCI for ionic strength control).

Workflow:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1597173/docs?utm_src=pdf-body#technical-guide-acidity-pka-of-3-dimethoxyphosphoryl-propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597173?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation: Dissolve

mol of the compound in 50 mL of 0.15 M KCI solution. Ensure complete dissolution; mild
sonication may be used.

Blank Calibration: Perform a blank titration on the solvent to determine dissolved
background.
Titration: Titrate with 0.1 M NaOH in 5 pL increments using an autotitrator under inert gas (

or Argon) blanket to prevent carbonate formation.

Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point
(0.5 eq).

Gran Plot: Use Gran plot linearization to precisely locate the equivalence point if the
inflection is subtle.

Dissolve Analyte
(0.15 M KCI Matrix)

:

Purge with N2/Ar
(Remove CO2)

:

Titrate with 0.1 M NaOH
(Micro-dosing)

:

Record pH vs Volume

Calculate pKa

(Henderson-Hasselbalch)

Figure 2: Potentiometric titration workflow for pKa determination.
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Critical Caution: Avoid high pH (>11) for extended periods. While phosphonate esters are more
stable than carboxylate esters, prolonged exposure to strong base can lead to hydrolysis of the
methoxy groups, generating the mono-ester or free phosphonic acid, which will drastically alter
the titration curve.

Applications in Drug Development[1]
Bioisosterism & Prodrug Design

The dimethoxyphosphoryl group acts as a masked phosphate mimic. In vivo, enzymes
(phosphodiesterases) may cleave the methyl esters, releasing the free phosphonic acid (a
phosphate bioisostere).

o Neutral Form: The esterified form improves membrane permeability compared to the
charged free acid.

 Acidity Modulation: The pKa of ~4.6 ensures the carboxylic acid is predominantly ionized at
physiological pH (7.4), improving solubility while maintaining lipophilicity via the ester tail.

Linker Chemistry

This molecule is used as a "short spacer” in chemical biology. The carboxylic acid conjugates
to amines (lysine residues), while the phosphonate ester can be chemically modified (e.g.,
Horner-Wadsworth-Emmons reaction) to attach payloads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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